4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide

Tryptophan metabolism Cancer immunotherapy Enzyme selectivity

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide (CAS 816458-39-6) is a synthetic small molecule composed of a 4-bromobenzamide moiety linked to a hexahydrophthalimide (hexahydro-1H-isoindole-1,3(2H)-dione) scaffold. The compound has been characterized as a dual inhibitor of human tryptophan 2,3-dioxygenase (hTDO) and indoleamine 2,3-dioxygenase 1 (hIDO1), with enzymatic IC50 values of 40 nM and 640 nM, respectively.

Molecular Formula C15H15BrN2O3
Molecular Weight 351.19 g/mol
CAS No. 816458-39-6
Cat. No. B1312835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide
CAS816458-39-6
Molecular FormulaC15H15BrN2O3
Molecular Weight351.19 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H15BrN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h5-8,11-12H,1-4H2,(H,17,19)
InChIKeyKJDNIXCMYMBSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide (CAS 816458-39-6) – Structural Identity and Core Pharmacological Profile for Procurement Decisions


4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide (CAS 816458-39-6) is a synthetic small molecule composed of a 4-bromobenzamide moiety linked to a hexahydrophthalimide (hexahydro-1H-isoindole-1,3(2H)-dione) scaffold [1]. The compound has been characterized as a dual inhibitor of human tryptophan 2,3-dioxygenase (hTDO) and indoleamine 2,3-dioxygenase 1 (hIDO1), with enzymatic IC50 values of 40 nM and 640 nM, respectively [2]. It also demonstrates potent binding to the bromodomain-containing protein 4 (BRD4) tandem bromodomains (BD1/BD2) with an IC50 below 100 nM [3]. These three distinct target engagement profiles position the compound as a multi-modal tool for immuno-oncology and epigenetic research.

Why 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide Cannot Be Replaced by a Generic Analog in Target-Based Studies


Although the hexahydrophthalimide-benzamide chemotype is shared by a family of structurally related compounds, substitution at the 4-position of the benzamide ring profoundly alters target engagement profiles [1]. The 4-bromo derivative uniquely combines low-nanomolar hTDO inhibition (IC50 40 nM) with moderate hIDO1 activity (IC50 640 nM) and potent BRD4 bromodomain binding (IC50 <100 nM) [2][3]. In contrast, the 4-chloro analog (4-chloro-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide) displays a divergent profile: an IDO IC50 of 100 nM but no reported TDO or BRD4 activity at comparable potencies [4]. Similarly, other halogen or alkyl substitutions within the same patent series yield IC50 values that differ by orders of magnitude for BRD4 binding (e.g., the 4-methyl analog in US9957268 Example 42 reports an IC50 of 100 nM, which is less potent than the 4-bromo analog's <100 nM) [3]. These quantitative differences mean that selecting a generic analog without verifying the exact substitution pattern risks compromising target selectivity and data reproducibility.

Quantitative Differentiation of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide from Closest Analogs: A Procurement Evidence Guide


hTDO/hIDO1 Selectivity: 16-Fold Discrimination Unmatched by Classical IDO1 Inhibitors

The compound displays a 16-fold selectivity window for hTDO (IC50 = 40 nM) over hIDO1 (IC50 = 640 nM) when tested under identical enzymatic conditions [1]. By comparison, the clinical IDO1 inhibitor epacadostat (INCB024360) exhibits an hIDO1 IC50 of 72 nM but shows no inhibition of hTDO at concentrations up to 10 µM [2]. Other dual IDO1/TDO inhibitors in the literature, such as compound Y-13, achieve hTDO IC50 values of 80 nM but exhibit a narrower selectivity margin (~36-fold) and lack the additional BRD4 activity [3]. The 4-bromo compound is therefore uniquely positioned as a TDO-preferring, dual IDO1/TDO ligand with a quantifiable selectivity window.

Tryptophan metabolism Cancer immunotherapy Enzyme selectivity

BRD4 Bromodomain Binding Potency vs. Closest Patent Analog: A Quantitative Head-to-Head Comparison

In the BRD4-BD1/BD2 biochemical assay performed in white 384-well plates, the 4-bromo compound achieved an IC50 below 100 nM [1]. A direct comparator from the same patent family (US10472358, Example 42; described as the 4-methyl analog) exhibited an IC50 of 100 nM under identical assay conditions [2]. This represents a measurable potency advantage for the 4-bromo substitution over the 4-methyl variant in the same scaffold.

Epigenetics BET bromodomain BRD4 inhibition

IDO1 Inhibitory Activity: Comparison with 4-Chloro Analog Reveals Divergent Pharmacological Profiles

The 4-chloro analog (4-chloro-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide) inhibits human IDO with an IC50 of 100 nM, making it approximately 6.4-fold more potent against IDO than the 4-bromo compound (IDO IC50 = 640 nM) [1][2]. This divergence illustrates that halogen size and electronegativity at the 4-position critically modulate IDO1 binding affinity. Researchers requiring potent, isolated IDO1 inhibition would select the 4-chloro analog; those requiring balanced dual IDO1/TDO activity with BRD4 engagement would select the 4-bromo compound. The data provide a clear, quantitative basis for compound selection based on experimental objectives.

Indoleamine 2,3-dioxygenase Immunometabolism Structure–activity relationship

CYP2C9 Inhibition Liability: Low Risk of Hepatic Drug–Drug Interactions

The compound was tested against human liver microsomal CYP2C9 using 4'-hydroxy diclofenac as a probe substrate, yielding an IC50 of 9.27 µM [1]. This value is well above the typical threshold of 1 µM used to flag compounds for potential CYP-mediated drug–drug interactions in early discovery [2]. In contrast, many benzamide-based clinical candidates exhibit CYP2C9 IC50 values below 1 µM, raising concerns about co-administration with narrow-therapeutic-index drugs such as warfarin. The 4-bromo compound's favorable CYP profile adds a layer of safety differentiation for in vivo pharmacological studies.

Drug metabolism CYP450 inhibition Drug–drug interaction

Cellular IDO1 Activity: Functional Target Engagement in a Disease-Relevant Context

In a cellular context, the compound inhibited IDO1 activity in IFN-γ-induced HeLa cells with an EC50 of 5.50 µM [1]. This cellular potency, while modest, confirms that the compound penetrates cells and engages IDO1 in a physiologically relevant environment. By comparison, epacadostat displays a cellular IDO1 IC50 of approximately 7.1 nM in HeLa cells [2], reflecting its optimized cellular potency. The ~775-fold difference in cellular potency between the 4-bromo compound and epacadostat underscores the distinct application domains: the 4-bromo compound is a biochemical tool for dual TDO/IDO1 profiling, not a cellular-IDO1-optimized clinical candidate.

Cellular pharmacodynamics HeLa cells IDO1 target engagement

Procurement-Guiding Application Scenarios for 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide


Dual TDO/IDO1 Pathway Dissection in Immuno-Oncology Research

The confirmed hTDO IC50 of 40 nM and hIDO1 IC50 of 640 nM [1] make this compound suitable for experiments requiring simultaneous, differential inhibition of both kynurenine pathway enzymes. Its 16-fold TDO preference enables researchers to dissect the relative contributions of TDO versus IDO1 to tumor immune evasion, a design not achievable with epacadostat (TDO-inactive) or pan-IDO1 inhibitors.

Epigenetic Chemical Probe for BRD4 Bromodomain Inhibition Studies

With a BRD4-BD1/BD2 IC50 below 100 nM, outperforming the 4-methyl analog (IC50 100 nM) [2], the compound serves as a potent starting point for BET bromodomain-focused chemical biology. Its multi-target profile (TDO/IDO1/BRD4) is particularly relevant for studying cross-talk between tryptophan metabolism and epigenetic regulation in cancer.

In Vivo Pharmacodynamic Studies Requiring Low CYP2C9 Drug–Drug Interaction Risk

The CYP2C9 IC50 of 9.27 µM [3] places this compound in a low-risk category for hepatic CYP-mediated interactions. This property is critical for in vivo tumor models where co-administration with standard-of-care agents (e.g., cyclophosphamide, which is metabolized by CYP2C9) is required without confounding pharmacokinetic artifacts.

Structure–Activity Relationship (SAR) Campaigns for Halogen-Substituted Benzamide-Hexahydrophthalimide Libraries

The quantitative differences between the 4-bromo compound and the 4-chloro analog (IDO1 IC50 100 nM vs. 640 nM) [4][1] provide a clear SAR data point for medicinal chemistry programs exploring halogen effects on IDO1 and TDO binding. The compound serves as a reference standard for bromine substitution in this chemotype.

Quote Request

Request a Quote for 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.